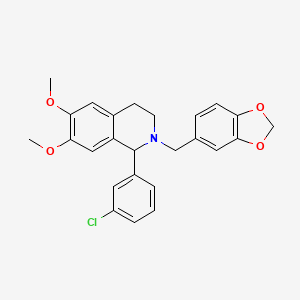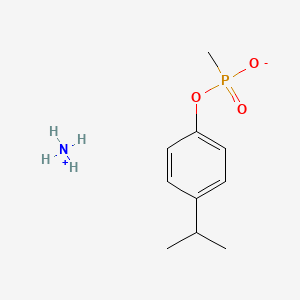![molecular formula C21H28N4O3 B4888895 1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one](/img/structure/B4888895.png)
1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the hydroxycyclohexyl group: This is typically achieved through a substitution reaction, where a hydroxycyclohexyl group is introduced to the oxadiazole ring.
Formation of the naphthyridine ring: This step involves the cyclization of appropriate precursors under high-temperature conditions.
Attachment of the butanone group: This is typically achieved through a condensation reaction, where a butanone group is introduced to the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxadiazole ring can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxadiazole and naphthyridine rings can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one can be compared with other similar compounds, such as:
1-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]butan-1-one: Lacks the naphthyridine ring, resulting in different chemical and biological properties.
1-[5-(4-hydroxycyclohexyl)-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one: Lacks the oxadiazole ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-[5-[5-(4-hydroxycyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-4-18(27)25-10-9-17-15(12-25)11-22-13(2)19(17)20-23-21(28-24-20)14-5-7-16(26)8-6-14/h11,14,16,26H,3-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYRYRQDXPYNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C(C(=NC=C2C1)C)C3=NOC(=N3)C4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(5-BROMO-2-PYRIDYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide](/img/structure/B4888831.png)

![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)

![2-Methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4888872.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)

![4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B4888900.png)
![1-ETHYL-N~4~,3-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4888911.png)
![N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4888920.png)
